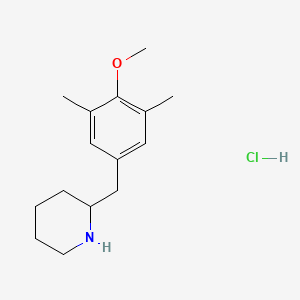

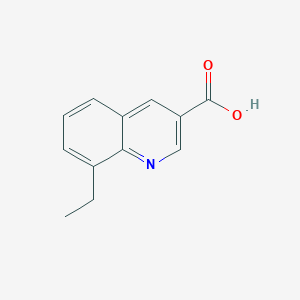

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

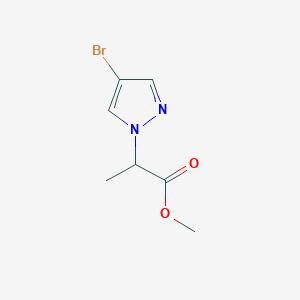

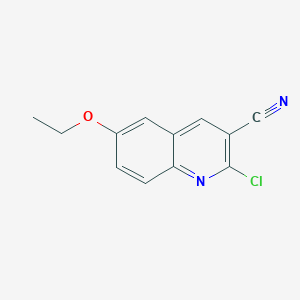

“2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It has a molecular weight of 245.36 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The SMILES string of this compound is CC1CCN(CC1)Cc2cc(C)cc(C=O)c2C . This represents the structure of the molecule in a linear format, where each character represents an atom or a bond.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Asymmetric Addition and Enantioselection: The compound is involved in the asymmetric reaction of dimethylzinc and benzaldehyde, catalyzed by chiral amines like (2S)-3-exo-(dimethylamino)isobornenol. This process is crucial in enantioselective synthesis, where the asymmetric bias is generated by differences in the stabilities of diastereomeric transition structures (Yamakawa & Noyori, 1999).

Catalysis and Ligand Behavior

- Catalytic Activity in Addition Reactions: The compound plays a role in the catalytic addition of diethylzinc to benzaldehyde, leading to extensive turns in asymmetric induction. The behavior of such compounds as chiral ligands is significant for understanding the stereocontrol in catalytic processes (Alvarez-Ibarra et al., 2010).

Synthesis of Heterocyclic Compounds

- Synthesis of Fused Polycyclic Compounds: The compound is used in a three-component reaction involving benzaldehyde for the synthesis of complex fused polycyclic structures like 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. This demonstrates its utility in creating intricate chemical structures (Shen et al., 2016).

Molecular Structural Studies

- NMR Spectroscopy Studies: The compound's derivatives are studied using high-field NMR spectroscopy to confirm their structures. Such studies are essential for understanding the molecular structure and behavior of complex organic compounds (Clavreul et al., 1987).

Biological and Chemical Sensor Applications

- pH Chemosensors in Cancer Research: Derivatives of the compound have been explored as fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells. This application is vital in biological research and cancer diagnosis (Dhawa et al., 2020).

Propiedades

IUPAC Name |

2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWMUVQSBLTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589506 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde | |

CAS RN |

894213-77-5 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.